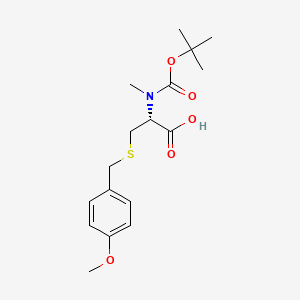

(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-((4-methoxybenzyl)thio)propanoic acid

Beschreibung

This compound is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected methylamino group and a 4-methoxybenzylthio (MBT) substituent. The Boc group is widely used in peptide synthesis to protect amine functionalities during coupling reactions . Its stereochemistry (R-configuration) is critical for interactions with chiral environments, such as enzyme active sites .

Eigenschaften

Molekularformel |

C17H25NO5S |

|---|---|

Molekulargewicht |

355.5 g/mol |

IUPAC-Name |

(2R)-3-[(4-methoxyphenyl)methylsulfanyl]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |

InChI |

InChI=1S/C17H25NO5S/c1-17(2,3)23-16(21)18(4)14(15(19)20)11-24-10-12-6-8-13(22-5)9-7-12/h6-9,14H,10-11H2,1-5H3,(H,19,20)/t14-/m0/s1 |

InChI-Schlüssel |

AXYOXUYJDMPEEX-AWEZNQCLSA-N |

Isomerische SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CSCC1=CC=C(C=C1)OC)C(=O)O |

Kanonische SMILES |

CC(C)(C)OC(=O)N(C)C(CSCC1=CC=C(C=C1)OC)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Protection of Cysteine: The thiol group of cysteine is protected using a methoxybenzyl group. This is typically done by reacting cysteine with methoxybenzyl chloride in the presence of a base such as sodium hydroxide.

N-Methylation: The amino group of cysteine is methylated using a methylating agent like methyl iodide in the presence of a base such as sodium hydride.

Boc Protection: The amino group is then protected with a tert-butyloxycarbonyl (Boc) group. This is achieved by reacting the N-methylated cysteine with di-tert-butyl dicarbonate in the presence of a base like triethylamine.

Industrial Production Methods: The industrial production of Boc-N-Methyl-Cysteine(Methoxybenzyl)-OH follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving automated synthesis equipment and rigorous purification processes such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: The methoxybenzyl group can be selectively removed under acidic conditions, allowing for further functionalization of the thiol group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Trifluoroacetic acid (TFA) in the presence of scavengers like anisole.

Major Products:

Oxidation: Disulfides or sulfonic acids.

Reduction: Free thiol groups.

Substitution: Deprotected thiol groups ready for further functionalization.

Wissenschaftliche Forschungsanwendungen

Chemistry:

- Used in peptide synthesis as a building block due to its protective groups.

- Acts as a precursor for the synthesis of more complex molecules.

Biology:

- Studied for its role in protein folding and stability due to the presence of the thiol group.

- Used in the study of redox biology and thiol-disulfide exchange reactions.

Medicine:

- Investigated for its potential in drug delivery systems where selective deprotection is required.

- Explored for its antioxidant properties due to the thiol group.

Industry:

- Utilized in the synthesis of specialty chemicals and pharmaceuticals.

- Employed in the production of peptide-based materials and coatings.

Wirkmechanismus

Molecular Targets and Pathways:

- The thiol group in Boc-N-Methyl-Cysteine(Methoxybenzyl)-OH can interact with various biological molecules, forming disulfide bonds with cysteine residues in proteins.

- The compound can act as a reducing agent, participating in redox reactions that are crucial for maintaining cellular homeostasis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structurally analogous Boc-protected amino acids differ in substituents, stereochemistry, and functional groups, leading to variations in physicochemical properties and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

*Calculated based on formula C₁₇H₂₅NO₅S.

Key Findings:

The methoxy group in MBT enhances electron density, possibly improving stability under acidic conditions compared to bromo-substituted analogs () .

Solubility and Bioavailability: Hydrophilicity is lower in MBT-containing compounds compared to hydroxybutanoic acid derivatives (), suggesting tailored use in lipid-rich environments . The 4-ethylphenyl analog () exhibits higher lipophilicity (logP ~3.2) than the MBT derivative (logP ~2.8), impacting membrane permeability .

Synthetic Utility: The target compound’s synthesis employs DCC/DMAP-mediated coupling (), a standard method for Boc-protected amino acids, ensuring scalability . In contrast, bromo-substituted analogs () require light-sensitive handling, complicating large-scale production .

Biological Implications: The thioether linkage in MBT may confer antioxidant or metal-chelating properties absent in non-sulfur analogs () . S-configuration in thiophenyl derivatives () could reduce target affinity compared to the R-configuration in the MBT compound, as seen in enantioselective enzyme interactions .

Biologische Aktivität

(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-((4-methoxybenzyl)thio)propanoic acid, also known as a derivative of valine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group, a methylamino group, and a thioether moiety, which may contribute to its pharmacological profile.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a complex structure that influences its biological activity. The IUPAC name for this compound is N-(tert-butoxycarbonyl)-3-[(4-methoxybenzyl)sulfanyl]valine. The presence of the methoxybenzyl group is particularly noteworthy as it may enhance lipophilicity and facilitate interactions with biological targets.

Biological Activity Overview

The biological activity of (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-((4-methoxybenzyl)thio)propanoic acid can be categorized into several key areas:

- Antioxidant Activity :

- G Protein-Coupled Receptor (GPCR) Modulation :

- Inhibition of Enzymatic Activities :

Case Studies

Several studies have investigated the biological implications of compounds similar to (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-((4-methoxybenzyl)thio)propanoic acid:

- Study on Antioxidant Properties : A study demonstrated that derivatives with similar structural motifs could significantly enhance the expression of antioxidant enzymes through Nrf2 activation, suggesting potential therapeutic applications in oxidative stress-related conditions .

- GPCR Interaction Study : Research indicated that compounds with thioether groups could bind effectively to GPCRs, modulating their activity and influencing physiological responses such as pain perception and inflammation .

Research Findings

Recent findings highlight the importance of structural modifications in enhancing the biological activity of valine derivatives:

| Modification | Effect on Activity |

|---|---|

| Addition of Methoxy Group | Increased lipophilicity and receptor affinity |

| Tert-butoxycarbonyl Group | Enhanced stability and bioavailability |

| Thioether Moiety | Improved interaction with target proteins |

These modifications have been shown to significantly impact the pharmacokinetic properties and therapeutic efficacy of similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.